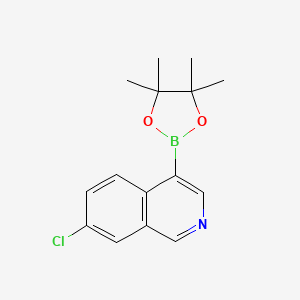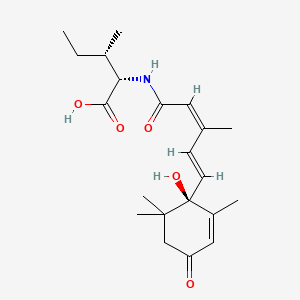
(+)-cis,trans-Abscisic Acid-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-cis,trans-Abscisic Acid-L-isoleucine is a conjugate of abscisic acid and the amino acid L-isoleucine. Abscisic acid is a plant hormone that plays a crucial role in various physiological processes, including seed dormancy, germination, and stress responses. The conjugation with L-isoleucine enhances its stability and activity, making it a significant compound in plant biology and agricultural research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-isoleucine typically involves the esterification of abscisic acid with L-isoleucine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce abscisic acid and subsequently conjugate it with L-isoleucine. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the double bonds in the abscisic acid moiety, potentially affecting its activity.
Substitution: Substitution reactions can occur at the carboxyl group of the abscisic acid, leading to the formation of different conjugates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of abscisic acid and its conjugates, which may have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
(+)-cis,trans-Abscisic Acid-L-isoleucine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of abscisic acid conjugates.
Biology: The compound is crucial in understanding the role of abscisic acid in plant physiology, including stress responses and developmental processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating stress responses in humans.
Industry: It is used in agricultural research to develop stress-resistant crops and improve crop yields.
Wirkmechanismus
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-isoleucine involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and physiological responses, such as stomatal closure, seed dormancy, and stress tolerance. The molecular targets include abscisic acid receptors and downstream signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abscisic Acid: The parent compound, which has similar biological activities but lower stability.
Abscisic Acid-L-Valine: Another conjugate with similar properties but different amino acid moiety.
Abscisic Acid-L-Leucine: Similar to the L-isoleucine conjugate but with leucine instead of isoleucine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-isoleucine is unique due to its enhanced stability and activity compared to abscisic acid alone. The conjugation with L-isoleucine provides additional benefits, such as improved solubility and bioavailability, making it a valuable compound in both research and practical applications.
Eigenschaften
Molekularformel |
C21H31NO5 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-7-14(3)18(19(25)26)22-17(24)10-13(2)8-9-21(27)15(4)11-16(23)12-20(21,5)6/h8-11,14,18,27H,7,12H2,1-6H3,(H,22,24)(H,25,26)/b9-8+,13-10-/t14-,18-,21-/m0/s1 |
InChI-Schlüssel |
WEKAENJJIFHEHE-DKIAIGKJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)/C=C(/C)\C=C\[C@@]1(C(=CC(=O)CC1(C)C)C)O |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C=C(C)C=CC1(C(=CC(=O)CC1(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


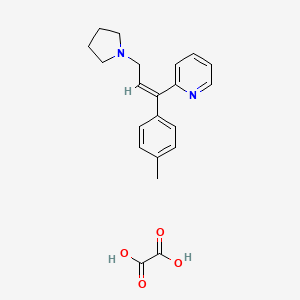
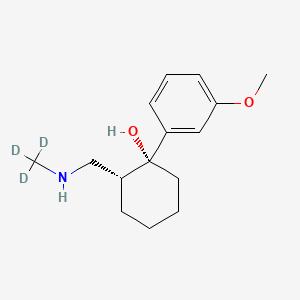
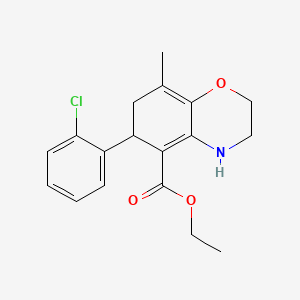
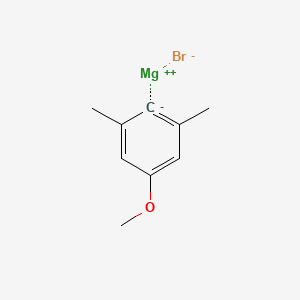

![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
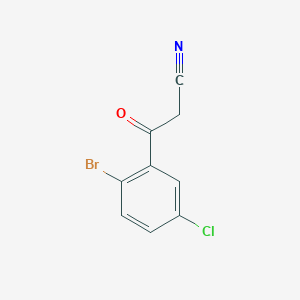

![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
